N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Overview
Description
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
The use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization is a promising approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution could introduce various functional groups at the benzyl or sulfanyl positions .
Scientific Research Applications
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzyl and sulfanyl groups may enhance its binding affinity to certain receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Another imidazole derivative with antimicrobial activity.
Indole derivatives: Compounds like indole-3-acetic acid and its derivatives, which have diverse biological activities.
Uniqueness
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The combination of benzyl, hydroxymethyl, and sulfanyl groups attached to the imidazole ring sets it apart from other similar compounds .
Properties
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-9-18(10-8-16)15-27-21-23-12-19(14-25)24(21)13-20(26)22-11-17-5-3-2-4-6-17/h2-10,12,25H,11,13-15H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGMGZIZNDZTHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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